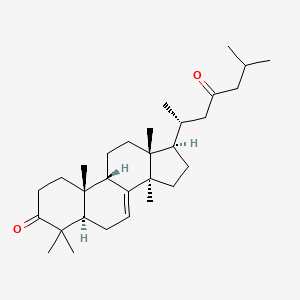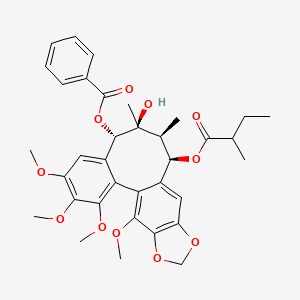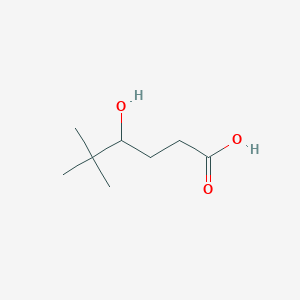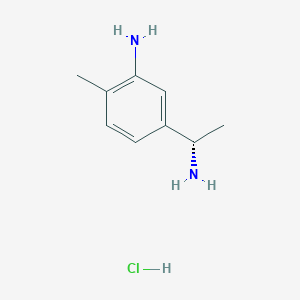![molecular formula C12H19N3 B13074170 4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
4-[(4-Methylphenyl)methyl]piperazin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylphenyl)methyl]piperazin-1-amine is a chemical compound with the molecular formula C12H19N3. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]piperazin-1-amine typically involves the reaction of 4-methylbenzyl chloride with piperazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of continuous flow reactors also improves the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
4-[(4-Methylphenyl)methyl]piperazin-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives .
科学的研究の応用
4-[(4-Methylphenyl)methyl]piperazin-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-[(4-Methylphenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to GABA receptors, which are involved in the regulation of neurotransmission. By binding to these receptors, the compound can modulate the activity of neurotransmitters, leading to various physiological effects .
類似化合物との比較
Similar Compounds
1-Methylpiperazine: A simpler derivative of piperazine with similar chemical properties.
Thiophanate-methyl: A fungicide that contains a piperazine moiety.
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A compound with a similar structure but different functional groups.
Uniqueness
4-[(4-Methylphenyl)methyl]piperazin-1-amine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and other organic compounds .
特性
分子式 |
C12H19N3 |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
4-[(4-methylphenyl)methyl]piperazin-1-amine |
InChI |
InChI=1S/C12H19N3/c1-11-2-4-12(5-3-11)10-14-6-8-15(13)9-7-14/h2-5H,6-10,13H2,1H3 |
InChIキー |
MJRDECMSOPULJE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
![7-Cyclopropyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B13074108.png)
![4-[(Cyclohexylmethyl)amino]butan-2-ol](/img/structure/B13074118.png)

![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)




![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)


